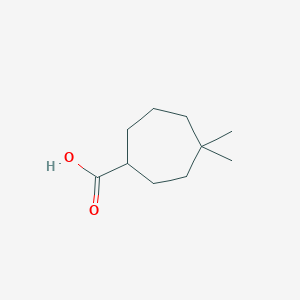![molecular formula C15H20N2O2 B2699562 N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide CAS No. 2309781-23-3](/img/structure/B2699562.png)
N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide is an organic compound that features a furan ring and a pyrrole ring connected through a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide typically involves the following steps:
Formation of the Furan and Pyrrole Precursors: The furan and pyrrole rings are synthesized separately through established organic synthesis methods.
Coupling Reaction: The furan-2-ylmethyl and 1H-pyrrol-3-ylmethyl groups are coupled to the 2,2-dimethylpropanamide backbone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Purification: The resulting compound is purified using column chromatography or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid and pyrrole-3-carboxylic acid derivatives.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-2-yl)methyl]propanamide
- N-[(furan-3-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide
- N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-4-yl)methyl]propanamide
Uniqueness
N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide is unique due to the specific positioning of the furan and pyrrole rings, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further exploration in various scientific fields.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-dimethyl-N-(1H-pyrrol-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)14(18)17(10-12-6-7-16-9-12)11-13-5-4-8-19-13/h4-9,16H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNBIIXUNLBLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CC1=CNC=C1)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[4-(methylsulfanyl)benzoyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2699480.png)
![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2699481.png)

![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B2699483.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2699484.png)
![6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride](/img/structure/B2699486.png)
![(7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B2699488.png)


![4-(2-Fluoro-4-nitrophenoxy)-1-(2-fluoro-4-nitrophenyl)pyrrolo[2,3-b]pyridine](/img/structure/B2699494.png)
![2-Chloro-N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2699495.png)
![3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2699498.png)
![(5Z)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2699500.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2699501.png)
